![molecular formula C9H13ClF3NO2 B2609371 6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride CAS No. 1373358-44-1](/img/structure/B2609371.png)

6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

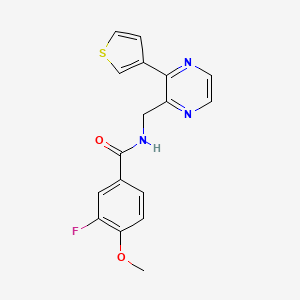

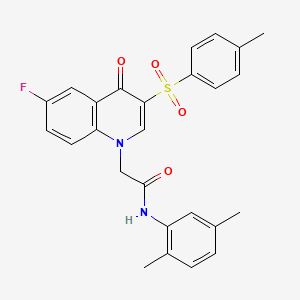

“6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C9H13ClF3NO2 . It is a derivative of spiro[3.3]heptane , a class of compounds known for their unique spatial configurations and potential biological activity .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11F3O3/c10-9(11,12)8(15)3-7(4-8)1-5(2-7)6(13)14/h5,15H,1-4H2,(H,13,14) . This indicates that the compound has a spirocyclic structure with a trifluoromethyl group attached to one of the carbon atoms in the ring .Physical And Chemical Properties Analysis

The molecular weight of this compound is 259.65 . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.Aplicaciones Científicas De Investigación

Drug Design and Synthesis

This compound is a valuable building block in the design and synthesis of spiro-heterocyclic compounds, which are crucial in drug development. Its inherent three-dimensional structure allows for the projection of functionalities in all three dimensions, making it an attractive target for creating molecules with potential pharmaceutical activity .

Antimicrobial Agents

Due to its structural complexity and potential to interact with various biological targets, this compound can be used to develop new antimicrobial agents. Its spirocyclic system may lead to high affinity with microbial proteins, offering a pathway to novel antibiotics .

Antitumor Applications

The spiro[3.3]heptane scaffold is known to be present in many natural products with antitumor properties. As such, derivatives of this compound could be synthesized to explore their efficacy against cancer cells .

Antidiabetic Research

Compounds with a spiro[3.3]heptane structure have shown promise in antidiabetic drug research. They can be used to create small molecules that may interact with enzymes or receptors involved in diabetes .

Neuroprotective Therapies

The spiro[3.3]heptane moiety is a feature in several neuroprotective agents. Research into derivatives of 6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride could lead to the development of treatments for neurodegenerative diseases .

Material Science

In material science, this compound can be utilized in the synthesis of polymers with unique optical and electronic properties. Its rigid and chiral nature makes it suitable for creating optically active materials .

Catalysis

Spirocyclic compounds are often used in catalysis due to their ability to adopt specific three-dimensional conformations. This can lead to the development of novel catalysts for various chemical reactions .

Anesthetic Agents

The spiro[3.3]heptane framework is also found in local anesthetics. Research into this compound could provide insights into more effective and safer anesthetic drugs .

Safety and Hazards

The compound is associated with several hazard statements including H315, H318, and H335 . These indicate that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

Spirocyclic compounds, including spiro[3.3]heptane derivatives, have great potential in drug design due to their unique spatial configurations . They can be much more efficient and selective ligands for various biological targets, thus displaying pronounced biological activity . Therefore, the design and synthesis of new spiro[3.3]heptane compounds, especially the spiro heterocyclic compounds, with better biocompatibility are of great significance for the development and efficacy of new drug screening .

Propiedades

IUPAC Name |

2-amino-2-(trifluoromethyl)spiro[3.3]heptane-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3NO2.ClH/c10-9(11,12)8(13)3-7(4-8)1-5(2-7)6(14)15;/h5H,1-4,13H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYDFBGIHYBEEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CC(C2)(C(F)(F)F)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2609292.png)

![2,5-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2609296.png)

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2609298.png)

![N1-[(2-chlorophenyl)(cyano)methyl]-N3-methylbenzene-1,3-dicarboxamide](/img/structure/B2609304.png)

![3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2609305.png)

![(4-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2609308.png)

![5-(3,4-dimethylphenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2609309.png)